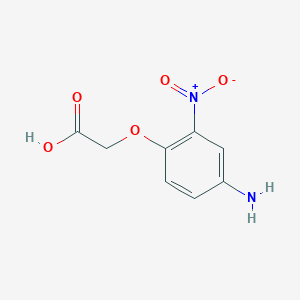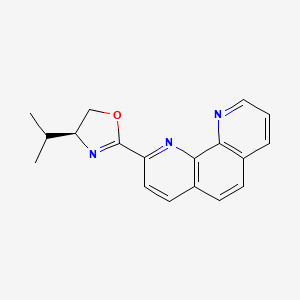
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a dihydrooxazole ring fused with a phenanthroline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Phenanthroline Derivative: The phenanthroline moiety can be synthesized through a Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the phenanthroline derivative with the dihydrooxazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenanthroline moiety, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives.
科学研究应用
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Coordination Chemistry: It acts as a ligand to form complexes with various metal ions, which can be used in catalysis and material science.
Medicinal Chemistry: The compound’s ability to chelate metal ions makes it useful in designing metal-based drugs and diagnostic agents.
Biological Studies: It can be used to study metal ion interactions in biological systems and their effects on enzyme activity.
Industrial Applications: The compound can be used in the development of sensors and as a catalyst in organic synthesis.
作用机制
The mechanism of action of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can inhibit metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby blocking its activity . The compound can also participate in redox reactions, altering the oxidation state of the metal ion and affecting its reactivity .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the dihydrooxazole ring but shares the phenanthroline moiety.
2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different nitrogen arrangement.
Imidazo[4,5-f][1,10]phenanthroline: A more complex analog with an additional imidazole ring fused to the phenanthroline.
Uniqueness
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both the dihydrooxazole and phenanthroline moieties.
属性
IUPAC Name |
(4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSXYJHEURXNK-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
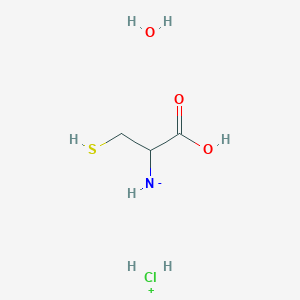
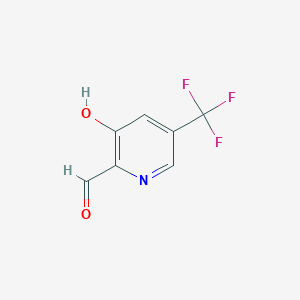
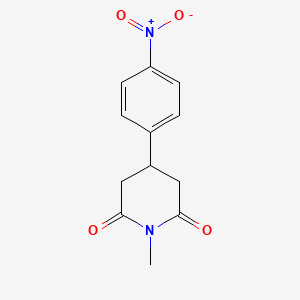
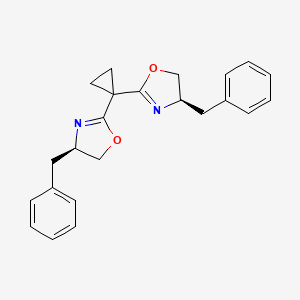
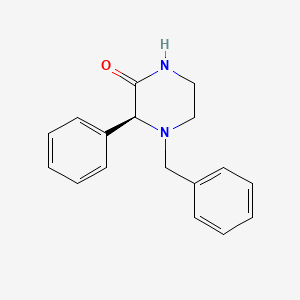
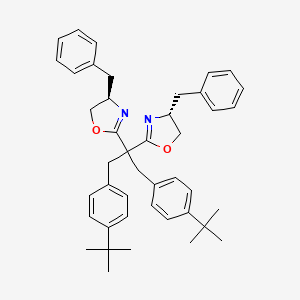
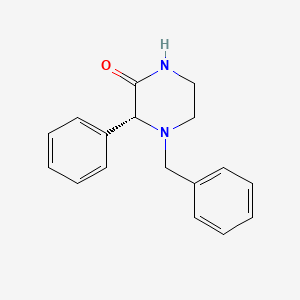
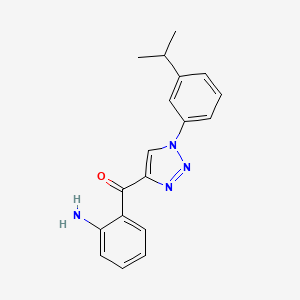
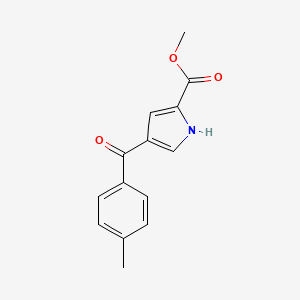
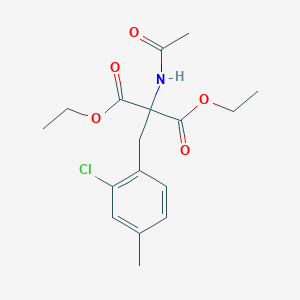
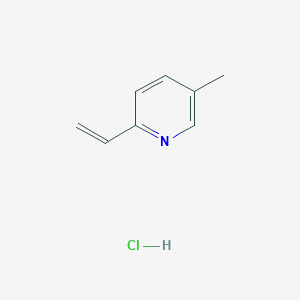
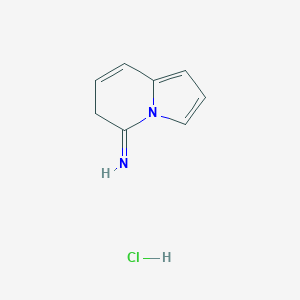
![(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8139892.png)
